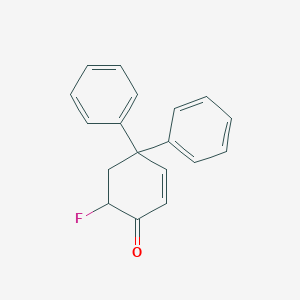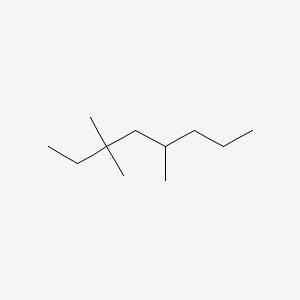![molecular formula C24H31N3O2 B14561553 2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole CAS No. 61822-15-9](/img/structure/B14561553.png)
2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole is a synthetic organic compound characterized by the presence of pyrrolidine and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole typically involves the reaction of 2,7-dihydroxy-9H-carbazole with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine moieties allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2,7-Bis[2-(piperidin-1-yl)ethoxy]-9H-carbazole: Similar structure but with piperidine instead of pyrrolidine.
2,7-Bis[2-(morpholin-1-yl)ethoxy]-9H-carbazole: Contains morpholine moieties instead of pyrrolidine.
Uniqueness: 2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole is unique due to the presence of pyrrolidine rings, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
61822-15-9 |
|---|---|
Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2,7-bis(2-pyrrolidin-1-ylethoxy)-9H-carbazole |
InChI |
InChI=1S/C24H31N3O2/c1-2-10-26(9-1)13-15-28-19-5-7-21-22-8-6-20(18-24(22)25-23(21)17-19)29-16-14-27-11-3-4-12-27/h5-8,17-18,25H,1-4,9-16H2 |
InChI Key |
TYWYJIPIKAWWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)OCCN5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid](/img/structure/B14561472.png)
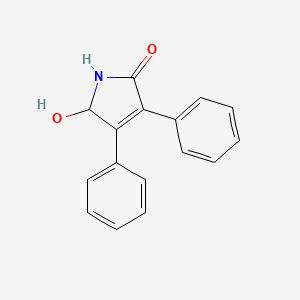
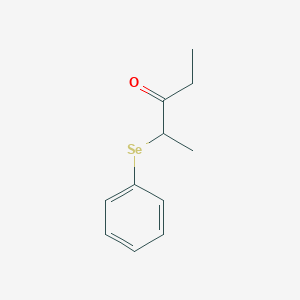
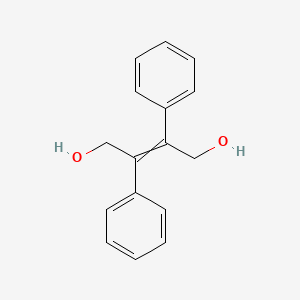

![6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14561537.png)

![4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14561547.png)
![1,1'-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14561565.png)
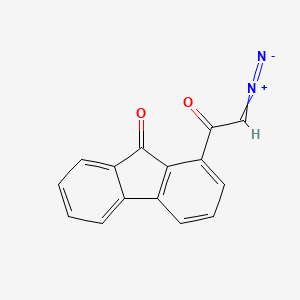
![{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14561569.png)
